

Measuring Mitochondrial Calcium Dynamics with Calcium Crimson: Application Notes and Protocols

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Compound of Interest

Compound Name: Calcium crimson

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Introduction

Mitochondria are central to cellular calcium ($[Ca^{2+}]$) signaling, acting as key regulators of intracellular $[Ca^{2+}]$ homeostasis. The mitochondrial matrix can sequester large amounts of $[Ca^{2+}]$, influencing a wide range of cellular processes, from energy metabolism to apoptosis. Dysregulation of mitochondrial $[Ca^{2+}]$ handling is implicated in numerous pathologies, making the accurate measurement of mitochondrial $[Ca^{2+}]$ a critical aspect of cell biology and drug discovery research.

Calcium Crimson is a red-shifted fluorescent $[Ca^{2+}]$ indicator that offers several advantages for measuring mitochondrial $[Ca^{2+}]$. Its long excitation and emission wavelengths minimize autofluorescence from cellular components, a common issue with blue or green fluorescent probes. This results in an improved signal-to-noise ratio, which is particularly beneficial for detecting subtle changes in mitochondrial $[Ca^{2+}]$ in various cell and tissue types. Furthermore, its spectral properties make it suitable for multiplexing with other fluorescent probes, such as those monitoring mitochondrial membrane potential or reactive oxygen species. This document provides detailed application notes and protocols for the use of **Calcium Crimson**, AM, for the measurement of mitochondrial $[Ca^{2+}]$.

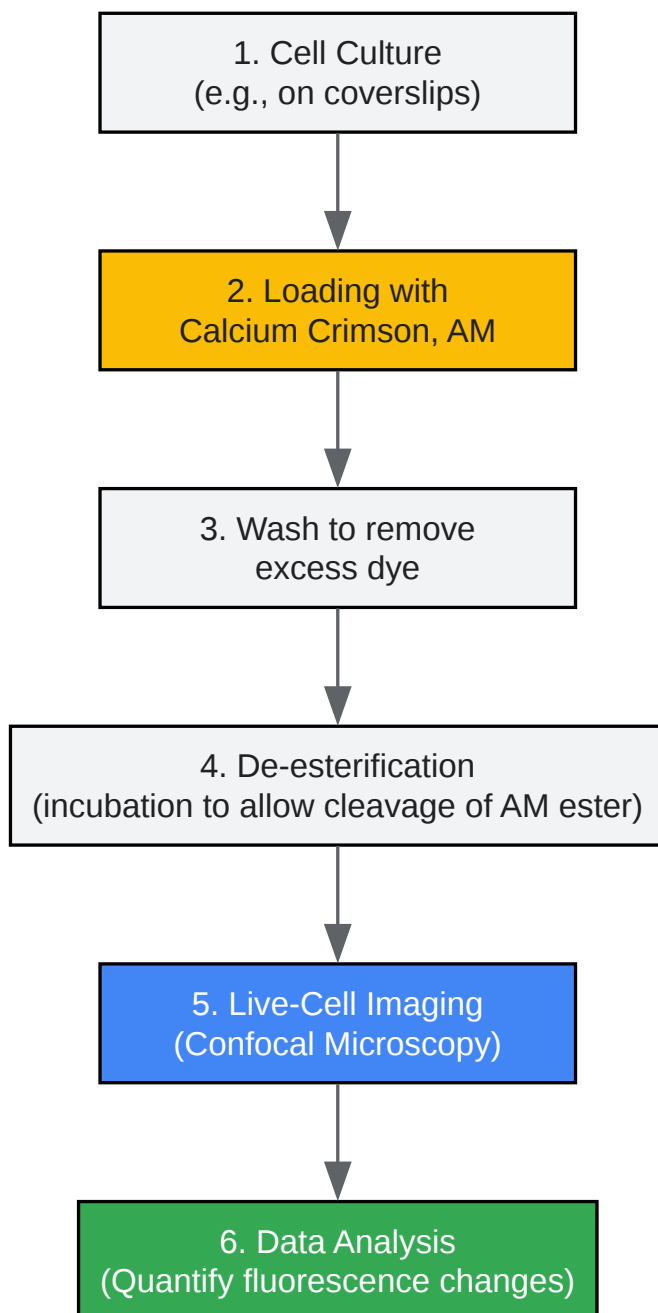
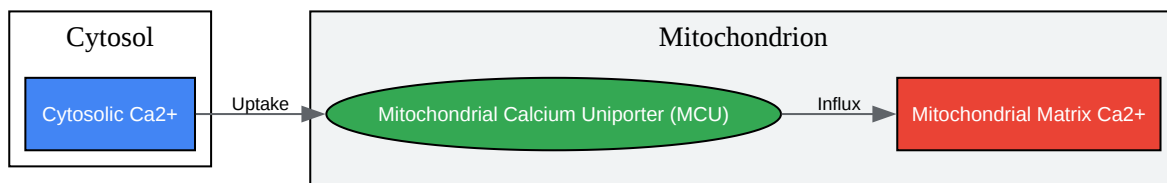
Properties of Calcium Crimson

A thorough understanding of the spectral and chemical properties of **Calcium Crimson** is essential for designing and executing successful experiments.

Property	Value	Reference
Excitation Maximum (Ca ²⁺ -bound)	~589 nm	[1]
Emission Maximum (Ca ²⁺ -bound)	~609 nm	[1]
Dissociation Constant (Kd) for Ca ²⁺	~185 nM	[2]
Photostability	More photostable than fluo-3 and Calcium Green indicators	[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principles of mitochondrial calcium uptake and the experimental workflow for measuring it with **Calcium Crimson**.



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